N-(1-carboxyethyl) methionine
Description
N-(1-Carboxyethyl) methionine is a chemically modified amino acid derivative in which the amino group of methionine is substituted with a carboxyethyl group (–CH₂CH₂COOH). Methionine’s native side chain contains a thioether (–SCH₃), which contributes to hydrophobic interactions and metal-binding capabilities.
Properties
Molecular Formula |
C8H15NO4S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2S)-2-(1-carboxyethylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-5(7(10)11)9-6(8(12)13)3-4-14-2/h5-6,9H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5?,6-/m0/s1 |
InChI Key |
FBAHJDMPCMAQDG-GDVGLLTNSA-N |
Isomeric SMILES |
CC(C(=O)O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(CCSC)C(=O)O |
Synonyms |
N(2)-(1-carboxyethyl)methionine NCEM |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Nsce and this compound
Research Findings
Key Insights from Nsce Studies
- Self-Assembly : Nsce in peptoid1 enables helical structures with aromatic residues on one face, driving solvent-dependent aggregation. This property is critical for molecular recognition of organic compounds .
- Limitations : Glycine’s small size limits steric hindrance, facilitating ordered assembly. Methionine’s bulkier side chain could disrupt such precision.
Hypotheses for this compound
- Metal Binding : Methionine’s thioether may coordinate transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic or sensing applications.
- Aggregation Modes: Potential for pH-responsive micelles or vesicles due to amphiphilicity, though stability may be lower than Nsce-based systems.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing N-(1-carboxyethyl) methionine derivatives with high enantiomeric purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is a robust approach for producing derivatives like This compound. Key steps include:
- Using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect methionine residues during synthesis.
- Optimizing reaction conditions (e.g., pH 8–9, 25–37°C) to promote cis-trans isomerization of tertiary amides, critical for stabilizing helical structures .
- Characterizing enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy, referencing retention times or ellipticity ratios against known standards .
Q. How can This compound be detected and quantified in complex matrices like food or biological samples?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use hydrophilic interaction liquid chromatography (HILIC) columns paired with electrospray ionization (ESI) in negative ion mode. Calibrate with isotopically labeled internal standards (e.g., deuterated analogs) to account for matrix effects .
- Taste Dilution Analysis (TDA) : For food-related studies, employ comparative TDA to isolate taste-enhancing derivatives from Maillard reaction byproducts. Validate via dose-response curves in sensory panels .
Q. What analytical techniques are essential for structural characterization of This compound and its derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., COSY, NOESY) to resolve stereochemistry and confirm cis-amide bond formation, which stabilizes helices .
- X-ray Crystallography : For crystalline derivatives, analyze unit cell parameters and hydrogen-bonding patterns to determine backbone conformation .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carboxylate (C=O stretch at ~1700 cm⁻¹) and amine (N–H bend at ~1550 cm⁻¹) functional groups to distinguish from unmodified methionine .
Advanced Research Questions
Q. How can contradictory data on the conformational stability of This compound in helical structures be resolved?
- Methodological Answer :
- Variable Control : Replicate experiments under different pH (4–10), ionic strength (0.1–1.0 M NaCl), and temperature (4–50°C) to identify stability thresholds .
- Molecular Dynamics (MD) Simulations : Model backbone flexibility using software like GROMACS, comparing steric hindrance from the carboxyethyl group against glycine analogs .
- Data Normalization : Report stability metrics (e.g., helical persistence length) relative to control peptides lacking the carboxyethyl modification .
Q. What mechanisms explain the dual role of This compound as a flavor enhancer and potential metabolic intermediate?
- Methodological Answer :
- In Vitro/In Vivo Comparative Studies :
- In food systems, quantify taste enhancement via electronic tongue assays and human sensory panels, correlating with Maillard reaction kinetics (e.g., glucose-methionine ratios, 120–180°C roasting) .
- In metabolic studies, track isotopic labeling (e.g., ¹³C-methionine) in hepatic or microbial pathways using LC-MS metabolomics .
- Receptor Binding Assays : Test affinity for umami (T1R1/T1R3) or sweet (T1R2/T1R3) taste receptors via surface plasmon resonance (SPR) .
Q. How can researchers address discrepancies in reported bioactivity of This compound across in vitro and in vivo models?
- Methodological Answer :
- Dose-Response Curves : Establish linear vs. hormetic effects by testing concentrations from 1 nM–1 mM in cell cultures (e.g., Caco-2 for absorption) and animal models (e.g., broiler chickens for methionine metabolism) .
- Bioavailability Adjustments : Account for pH-dependent solubility (pKa ~3.5 for carboxyl group) and plasma protein binding using equilibrium dialysis .
- Multi-Omics Integration : Combine transcriptomics (e.g., IFN-γ expression) with proteomics to identify off-target interactions in immune or oxidative stress pathways .
Guidance for Experimental Design
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa coefficients to assess inter-study variability in helicity measurements or bioactivity .
- Ethical and Feasibility Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing animal trials or human sensory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
